3-(Fluoromethyl)pyrrolidine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Fluoromethyl)pyrrolidine-1-carbonyl chloride is a fluorinated organic compound characterized by the presence of a pyrrolidine ring, a fluoromethyl group, and a carbonyl chloride functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrrolidine or its derivatives.
Carbonylation: The conversion to the carbonyl chloride can be performed using phosgene or its equivalents under controlled conditions.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, depending on the scale and desired purity.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency and selectivity of the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction.
Nucleophiles: Various nucleophiles, such as amines, alcohols, and thiols, can participate in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Amides, esters, and thioesters.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand the role of fluorinated compounds in biological systems. Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Industry: It is utilized in the development of advanced materials, such as fluoropolymers, which have unique properties like high resistance to chemicals and heat.
Mechanism of Action
The mechanism by which 3-(Fluoromethyl)pyrrolidine-1-carbonyl chloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets through binding to enzymes or receptors, leading to modulation of biological pathways.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors, altering signal transduction processes.
Comparison with Similar Compounds
3-(Fluoromethyl)azetidine: Similar in structure but with a smaller ring size.
3-(Trifluoromethyl)pyrrolidine: Contains a trifluoromethyl group instead of a fluoromethyl group.
Uniqueness:
Fluoromethyl Group: The presence of the fluoromethyl group imparts unique chemical properties compared to the trifluoromethyl group, such as different reactivity and stability.
Pyrrolidine Ring: The pyrrolidine ring provides a distinct structural framework that influences the compound's biological and chemical behavior.
This comprehensive overview highlights the significance of 3-(Fluoromethyl)pyrrolidine-1-carbonyl chloride in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
3-(fluoromethyl)pyrrolidine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClFNO/c7-6(10)9-2-1-5(3-8)4-9/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBPJEYBUFXSBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.